(5Z)-3-{[(4-bromophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, a bromophenyl group, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the bromophenyl and methylfuran groups through nucleophilic substitution and condensation reactions. Common reagents used in these steps include bromine, furan derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(5Z)-3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar core structure but different substituents.
Bromophenyl Derivatives: Compounds containing the bromophenyl group, used in various chemical and biological applications.
Furan Derivatives: Compounds with the furan ring, known for their diverse chemical reactivity.
Uniqueness
(5Z)-3-{[(4-BROMOPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H13BrN2O2S2 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
(5Z)-3-[(4-bromoanilino)methyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13BrN2O2S2/c1-10-2-7-13(21-10)8-14-15(20)19(16(22)23-14)9-18-12-5-3-11(17)4-6-12/h2-8,18H,9H2,1H3/b14-8- |
InChI Key |
FTDMTQWQYJVMAC-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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